molecular formula C15H19N5O5 B2463835 Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate CAS No. 1903521-16-3

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate

Cat. No.: B2463835
CAS No.: 1903521-16-3
M. Wt: 349.347
InChI Key: AHHQJJLXYJBVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a heterocyclic compound featuring a unique combination of functional groups: an ethyl propanoate backbone, a ureido (-NH-C(O)-NH-) linkage, a 1,2,4-oxadiazole ring, and a 5-cyclopropyl-substituted isoxazole moiety. The oxadiazole and isoxazole rings contribute to its rigidity and electronic properties, while the cyclopropyl group may enhance metabolic stability compared to bulkier substituents .

Properties

IUPAC Name

ethyl 3-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O5/c1-2-23-13(21)5-6-16-15(22)17-8-12-18-14(20-25-12)10-7-11(24-19-10)9-3-4-9/h7,9H,2-6,8H2,1H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQJJLXYJBVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate can be achieved through multi-step organic reactions The primary synthetic route involves the formation of the 5-cyclopropylisoxazole ring, followed by the construction of the 1,2,4-oxadiazole ring

  • Formation of the 5-cyclopropylisoxazole ring: : This step typically involves a cyclization reaction using appropriate cyclopropyl precursors and nitrile oxides under mild reaction conditions.

  • Construction of the 1,2,4-oxadiazole ring: : A cyclization reaction using appropriate reagents such as amidoximes and acid chlorides.

  • Introduction of the ureido group: : This step involves the reaction of isocyanates with suitable amine derivatives.

  • Esterification: : The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of catalytic amounts of acid or base.

Industrial Production Methods

Industrial production of this compound can utilize similar synthetic routes with optimization for large-scale production. Techniques such as flow chemistry, automation, and use of industrial-scale reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate undergoes a variety of chemical reactions, including:

  • Oxidation: : Conversion of the compound into its corresponding oxides using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of certain functional groups within the molecule using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Lithium aluminum hydride, sodium borohydride

  • Substitution reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic reactions and as an intermediate in the development of novel compounds.

Biology

In biological research, ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, making it a potential candidate for drug discovery and development.

Industry

In the industrial sector, this compound is explored for its use in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biological effects. For instance, it could inhibit or activate enzymes involved in metabolic pathways, or modulate receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on key functional groups, as outlined below:

Ethyl Esters with Heterocyclic Substituents

Compounds such as I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl ester backbone but differ in heterocyclic substitution. I-6273 incorporates a methylisoxazole-phenethylamino group, which lacks the oxadiazole-ureido chain present in the target compound.

Oxadiazole Derivatives

Ethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoate (C₁₀H₁₆N₂O₃, MW 212.25) is a simpler oxadiazole derivative with a propyl substituent. The absence of the ureido linkage and isoxazole-cyclopropyl group results in lower molecular weight (212.25 vs. ~334.33 for the target compound) and reduced polarity. This may translate to higher lipophilicity and altered pharmacokinetic profiles .

Tetrazole vs. Oxadiazole Ureido Derivatives

Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate (C₁₇H₂₂N₆O₄, MW 374.39) replaces the oxadiazole ring with a tetrazole. Tetrazoles are more acidic (pKa ~4.9) due to their aromatic nitrogen-rich structure, which could enhance solubility in physiological conditions. However, the tetrazole’s smaller ring size (5-membered vs. 5-membered oxadiazole) may alter binding specificity in biological systems .

Halogenated Aromatic Isoxazole Derivatives

ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-2-(5-ISOXAZOLYL)PROPANOATE (C₁₄H₁₃ClFNO₃, MW 297.71) features a halogenated phenyl group and an isoxazole. In contrast, the target compound’s cyclopropyl group offers steric bulk without electron-withdrawing effects, which may improve metabolic stability .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₅H₁₈N₄O₅* ~334.33 5-cyclopropylisoxazol-3-yl, 1,2,4-oxadiazol-5-yl, ureido High rigidity, potential metabolic stability
I-6273 C₂₂H₂₃N₃O₃ 377.44 Methylisoxazole, phenethylamino Lower hydrogen-bonding capacity
Ethyl 3-(3-propyl-oxadiazole)propanoate C₁₀H₁₆N₂O₃ 212.25 Propyl-oxadiazole Higher lipophilicity
Ethyl 3-(tetrazole-ureido)propanoate C₁₇H₂₂N₆O₄ 374.39 Tetrazole, ethoxyphenyl Enhanced acidity (pKa ~4.9)
Halogenated isoxazole C₁₄H₁₃ClFNO₃ 297.71 Chloro-fluorophenyl Increased electrophilicity

*Calculated molecular formula and weight based on structural analysis.

Research Findings and Implications

  • Solubility : The ureido group in the target compound may improve water solubility compared to simpler oxadiazole derivatives (e.g., ’s compound), though this requires experimental validation.
  • Synthetic Complexity: The cyclopropylisoxazole and oxadiazole-ureido motifs likely necessitate multi-step synthesis, contrasting with simpler analogs like ethyl 3-propyl-oxadiazole propanoate .

Biological Activity

Ethyl 3-(3-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ureido)propanoate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial, antiviral, and other pharmacological effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H19N5O4\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{4}

This structure incorporates various functional groups that contribute to its biological activity, including isoxazole and oxadiazole moieties known for their diverse pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing oxadiazole and isoxazole derivatives. For instance, derivatives of 1,3,4-oxadiazole have exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, the minimum inhibitory concentrations (MICs) were determined using the broth dilution method against common pathogens such as Escherichia coli and Staphylococcus aureus .

Compound MIC (µg/mL) Bacteria Tested
This compoundTBDE. coli, S. aureus
Gentamicin16E. coli, S. aureus

The compound demonstrated promising antibacterial activity comparable to gentamicin in preliminary assays, indicating its potential as a therapeutic agent.

Antiviral Activity

The antiviral properties of similar compounds have also been investigated. For example, a derivative demonstrated up to 80% inhibition of hepatitis B virus (HBV) replication in vitro at a concentration of 10 µM . This suggests that compounds with similar structural features may possess significant antiviral capabilities.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets within microbial cells. The presence of the isoxazole and oxadiazole rings may facilitate binding to bacterial enzymes or receptors involved in cell wall synthesis or metabolic pathways.

Case Studies

  • Antibacterial Efficacy : A study conducted on structurally similar oxadiazole derivatives revealed their effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications in the structural components could enhance antibacterial potency .
  • Antiviral Screening : Another investigation focused on the antiviral activity of isoxazole-containing compounds against various viruses, including HBV and HIV. Results showed that specific substitutions on the isoxazole ring significantly affected antiviral activity .

Q & A

Q. Analytical validation :

  • NMR (¹H/¹³C) : Confirms regioselectivity of oxadiazole and urea bonds.
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR Spectroscopy : Identifies functional groups (e.g., ureido C=O stretch at ~1650–1700 cm⁻¹) .

Advanced Question: How can researchers optimize reaction yields for the oxadiazole intermediate while minimizing byproducts?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity but may require strict moisture control.
  • Catalyst screening : ZnCl₂ or FeCl₃ can accelerate cyclization while reducing unreacted precursors.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves intermediate stability.

Q. Troubleshooting :

  • Byproduct analysis : Use HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate and quantify impurities.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps .

Basic Question: How is the purity of the compound assessed, and what thresholds are acceptable for in vitro assays?

Answer:

  • TLC : Single-spot confirmation using silica gel plates (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) with iodine vapor visualization .
  • HPLC : Purity ≥95% (UV detection at 254 nm) is standard for biological testing.
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Advanced Question: How can spectral data contradictions (e.g., NMR splitting vs. computational predictions) be resolved?

Answer:

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational equilibria (e.g., rotamers in the ureido group).
  • DFT calculations : Compare experimental chemical shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).
  • Cross-validation : Use HSQC and HMBC to assign ambiguous peaks, especially in crowded aromatic regions .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Chemical-resistant gloves (e.g., nitrile) and OV/AG/P99 respirators for aerosolized particles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal to prevent environmental contamination .

Advanced Question: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins immobilized on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Basic Question: What storage conditions ensure the compound’s long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccant : Include silica gel packs to avoid hydrolysis of the oxadiazole or ureido groups.
  • Stability monitoring : Perform quarterly HPLC checks to detect degradation products .

Advanced Question: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and aqueous solubility.
  • Metabolic hotspots : Identify vulnerable sites (e.g., ester groups) via cytochrome P450 docking simulations.
  • Bioisosteric replacement : Substitute the cyclopropylisoxazole with trifluoromethyl groups to enhance metabolic stability .

Basic Question: What methodologies confirm the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via LC-MS.
  • Plasma stability test : Monitor half-life in human plasma (37°C, 24 hours) with heparinized samples .

Advanced Question: How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability (AUC), clearance, and tissue distribution in rodent models.
  • Metabolite identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling from preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.